Indolcarboxamidas e derivados

Indolecarboxamides and their derivatives represent a diverse class of chemical entities with significant applications in pharmaceuticals, agrochemicals, and materials science. These compounds are characterized by the presence of an indole ring fused to a carboxamide group, which confers unique structural features and functional properties. Indolecarboxamides have shown promise as potential inhibitors of various enzymes and receptors involved in disease pathways, making them valuable tools in drug discovery. Their derivatives, through modification of substituents, can optimize biological activity, enhance stability, or improve solubility. Furthermore, indolecarboxamides are explored for their bioactive properties such as anti-inflammatory, antibacterial, and anticancer effects, contributing to the development of novel therapeutic agents. In agriculture, these compounds may serve as fungicides or herbicides due to their specific binding capabilities with plant or fungal targets. Overall, indolecarboxamides and their derivatives present a rich area for chemical innovation and exploration in multiple fields.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

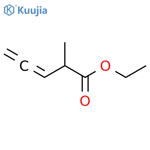

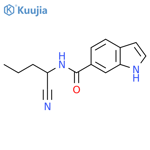

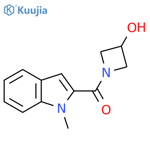

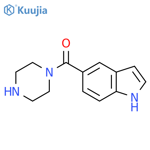

|

N-(1-cyanobutyl)-1H-indole-6-carboxamide | 1311586-52-3 | C14H15N3O |

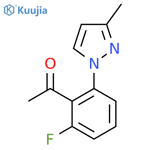

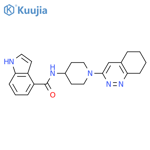

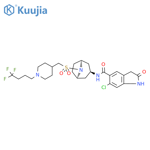

|

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-indole-4-carboxamide | 2034503-62-1 | C22H25N5O |

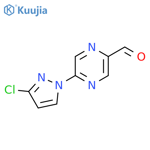

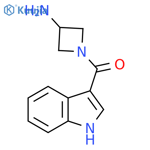

|

1-(1H-indole-3-carbonyl)azetidin-3-amine | 1466267-39-9 | C12H13N3O |

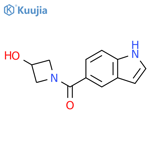

|

1-(1H-indole-5-carbonyl)azetidin-3-ol | 1342728-35-1 | C12H12N2O2 |

|

(3-hydroxyazetidin-1-yl)(1-methyl-1H-indol-2-yl)methanone | 2069909-22-2 | C13H14N2O2 |

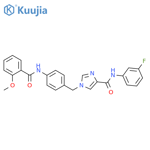

|

EPZ031686 | 2095161-11-6 | C26H34ClF3N4O4S |

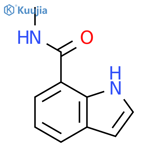

|

N-methyl-1H-indole-7-carboxamide | 1519477-17-8 | C10H10N2O |

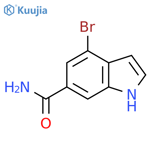

|

4-Bromo-1H-indole-6-carboxamide | 955978-87-7 | C9H7BrN2O |

|

5-(Piperazine-1-carbonyl)-1H-indole | 1409708-21-9 | C13H15N3O |

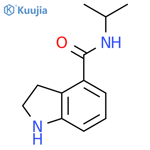

|

2,3-Dihydro-1H-indole-4-carboxylic acid isopropylamide | 1706436-20-5 | C12H16N2O |

Literatura Relacionada

-

1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

Fornecedores recomendados

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados